molecular formula C18H22ClN3OS B2649191 2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-22-6

2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2649191
M. Wt: 363.9
InChI Key: OTSKXZQKFJYEAX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This molecule has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. In

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to 2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, such as Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, serve important roles in fluorescent DNA staining, chromosome analysis, and nuclear DNA content assessments in plant cell biology. Such compounds offer a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Research into compounds like parabens, which share structural similarities to benzamide derivatives, provides insights into environmental contamination, the fate and behavior of such compounds in aquatic environments, and their potential endocrine-disrupting effects. This highlights the necessity for further study on the environmental impact and degradation pathways of similar compounds (Haman et al., 2015).

Antipsychotic Activity

The substituted benzamide derivatives have been explored for their potential antipsychotic activities. Compounds like Tiapride, which exhibit selective dopamine D2-receptor antagonist properties, have shown therapeutic potential in treating agitation, aggressiveness, anxiety, and sleep disorders in the elderly, illustrating the scope for benzamide derivatives in neuropsychiatric treatment (Steele, Faulds, & Sorkin, 1993).

Antitumor and Antimicrobial Activities

Research into imidazole derivatives, a class to which benzamide analogs are related, demonstrates a range of antitumor activities. These findings support the potential of benzamide derivatives for developing new antitumor drugs. Additionally, the antimicrobial properties of chlorogenic acid, a compound with a phenolic structure, against a broad spectrum of organisms, indicate the potential for benzamide derivatives in antimicrobial applications (Iradyan et al., 2009).

Biofouling Prevention in Membrane Systems

The application of non-oxidizing biocides in reverse osmosis systems to prevent biofouling without damaging polyamide membranes is a critical area of research. This is relevant for compounds with antimicrobial properties, emphasizing the need for safe and effective biofouling control strategies that could be applicable to similar compounds used in water treatment technologies (Da-Silva-Correa et al., 2022).

properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-21-7-9-22(10-8-21)17(14-6-11-24-13-14)12-20-18(23)15-4-2-3-5-16(15)19/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSKXZQKFJYEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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